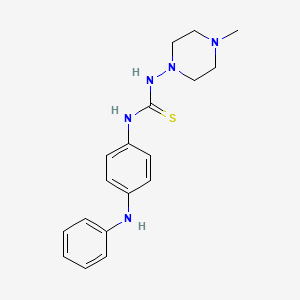
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to target various enzymes, including tyrosine kinases and glycogen synthase kinase-3 (GSK-3).
Mécanisme D'action
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its effects by inhibiting tyrosine kinases and GSK-3. Tyrosine kinases play a crucial role in signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to anti-tumor effects. GSK-3 is involved in various physiological processes, including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have various biochemical and physiological effects, including anti-tumor effects, neuroprotective effects, and anti-inflammatory effects. In preclinical studies, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit tumor growth and induce cell death in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its specificity for tyrosine kinases and GSK-3. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its potential toxicity. In preclinical studies, high doses of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea have been shown to cause liver toxicity and hematological toxicity. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research on N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound. Furthermore, studies could investigate the safety and efficacy of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea in clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-anilinophenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting compound undergoes further purification to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its ability to inhibit tyrosine kinases and GSK-3 has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-22-11-13-23(14-12-22)21-18(24)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCMSRUTZSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-[4-(phenylamino)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
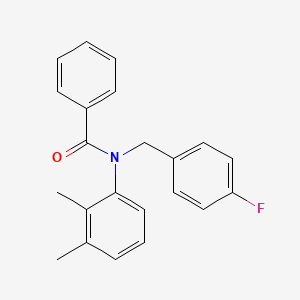
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
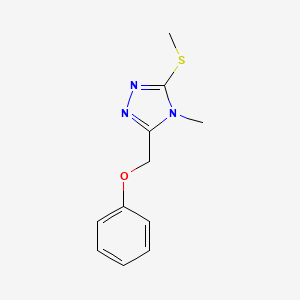
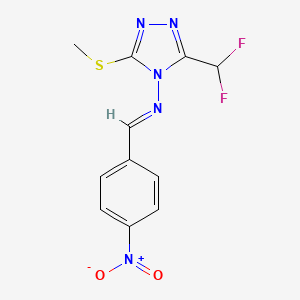
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
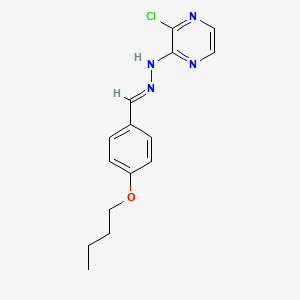
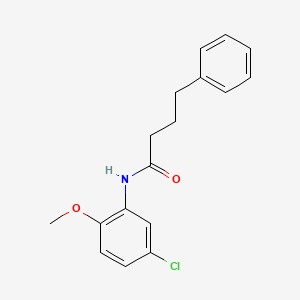
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)